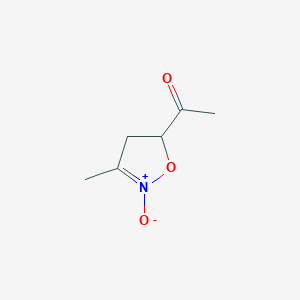
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl): is a chemical compound with the molecular formula C6H9NO3 . It is a derivative of ethanone, featuring an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-methyl-2-oxo-4,5-dihydro-1H-pyrazol-5-ylmethanol with phosphorus oxychloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the necessary reaction conditions, such as temperature and pressure, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl): undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxo derivatives , hydroxyl derivatives , and amino derivatives of the original compound.
Scientific Research Applications
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl): is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studying enzyme mechanisms and biological pathways.
Medicine: : As a potential intermediate in the development of pharmaceuticals.
Industry: : In the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl): is compared with other similar compounds, such as Ethanone, 1-(2-hydroxy-5-methylphenyl) and Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl) , highlighting its uniqueness in terms of chemical structure and reactivity.
List of Similar Compounds
Ethanone, 1-(2-hydroxy-5-methylphenyl)
Ethanone, 1-(4,5-dihydro-3-methyl-2-oxido-5-isoxazolyl)
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(3-methyl-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-5-yl)ethanone |
InChI |
InChI=1S/C6H9NO3/c1-4-3-6(5(2)8)10-7(4)9/h6H,3H2,1-2H3 |
InChI Key |
ROVKCSLEHRWTFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](OC(C1)C(=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















